molecular formula C19H22N2O B5712736 (3,5-Dimethylphenyl)(4-phenylpiperazin-1-yl)methanone

(3,5-Dimethylphenyl)(4-phenylpiperazin-1-yl)methanone

Cat. No.: B5712736
M. Wt: 294.4 g/mol
InChI Key: YQHPDOSDFUTMDX-UHFFFAOYSA-N
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Description

(3,5-Dimethylphenyl)(4-phenylpiperazin-1-yl)methanone is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethylphenyl)(4-phenylpiperazin-1-yl)methanone typically involves the reaction of 3,5-dimethylbenzoyl chloride with 4-phenylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial production may involve more rigorous purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethylphenyl)(4-phenylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound, such as carboxylic acids or ketones.

    Reduction: Reduced derivatives, such as alcohols or amines.

    Substitution: Substituted piperazine derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential pharmacological activities, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3,5-Dimethylphenyl)(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes or as an agonist or antagonist of specific receptors. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • (3,5-Dimethylphenyl)(4-methylpiperazin-1-yl)methanone
  • (4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone

Uniqueness

(3,5-Dimethylphenyl)(4-phenylpiperazin-1-yl)methanone is unique due to its specific structural features, such as the presence of both 3,5-dimethylphenyl and 4-phenylpiperazine moieties. These structural elements contribute to its distinct pharmacological profile and potential applications. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

(3,5-dimethylphenyl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-15-12-16(2)14-17(13-15)19(22)21-10-8-20(9-11-21)18-6-4-3-5-7-18/h3-7,12-14H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHPDOSDFUTMDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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